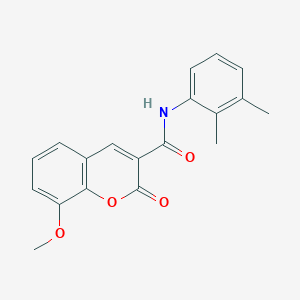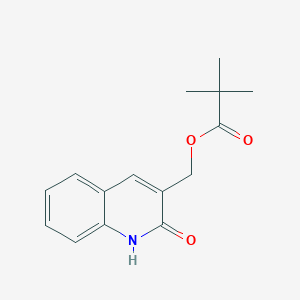
(2-hydroxy-3-quinolinyl)methyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of quinoline derivatives, such as (2-hydroxy-3-quinolinyl)methyl pivalate, often involves complex reactions including the Friedlander synthesis, which is well-established for generating substituted quinolines from N-pivaloylanilines. This method involves lithiation followed by formylation and condensation with active methylene compounds (Ubeda, Villacampa, & Avendaño, 1998).
Molecular Structure Analysis Quinoline derivatives can display a range of molecular structures, including discrete molecular complexes and coordination polymers. For example, certain quinoline-based compounds form structures with unique coordination modes when combined with metals, demonstrating diverse molecular frameworks and emitting strong fluorescence upon excitation at room temperature (Rad et al., 2016).
Chemical Reactions and Properties Quinoline derivatives participate in various chemical reactions, leading to diverse biological and chemical properties. For instance, electrophilic aminations with anthranils have been used to create condensed quinolines, showcasing the reactivity of quinoline structures in synthesizing complex heterocyclic compounds (Li et al., 2018).
Physical Properties Analysis While specific data for (2-hydroxy-3-quinolinyl)methyl pivalate were not available, quinoline derivatives typically exhibit distinct physical properties such as fluorescence and specific melting and boiling points, which can be altered by different substitutions on the quinoline nucleus.
Chemical Properties Analysis The chemical properties of quinoline derivatives are influenced by their molecular structure. They can act as ligands in metal complexes, participate in hydrogen bonding, and exhibit photoluminescent properties, which make them valuable in various applications, including materials science and sensor technology (Rad et al., 2016).
Wirkmechanismus
Target of Action
Quinoline derivatives have been studied extensively and are known to interact with a variety of biological targets .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with proteins or enzymes .
Biochemical Pathways
Quinoline derivatives have been shown to influence a variety of biochemical pathways, often related to their target proteins or enzymes .
Pharmacokinetics
The pivalate ester is known for being resistant to hydrolysis to the parent acid . This resistance could potentially affect the bioavailability of the compound.
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, often related to their interactions with target proteins or enzymes .
Action Environment
Factors such as ph and temperature can affect the stability of pivalate esters .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)14(18)19-9-11-8-10-6-4-5-7-12(10)16-13(11)17/h4-8H,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZAAWQBJXZYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxo-1,2-dihydroquinolin-3-yl)methyl 2,2-dimethylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5781717.png)
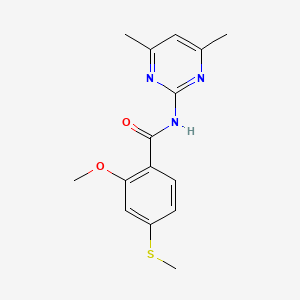
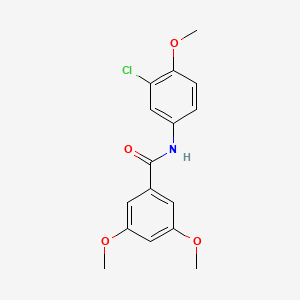
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B5781741.png)


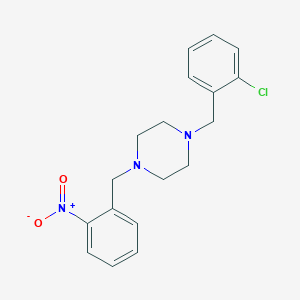
![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)
methanone](/img/structure/B5781780.png)
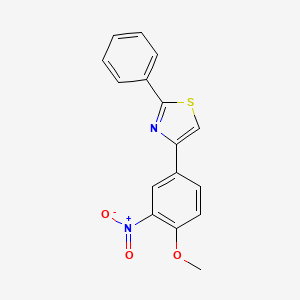
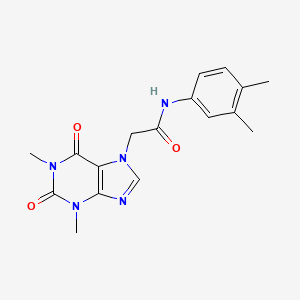

![2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5781823.png)
